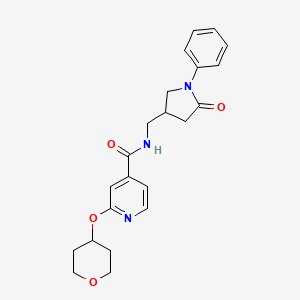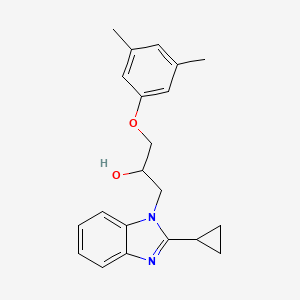
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions under specific conditions. For instance, the creation of related compounds involves reactions with epichlorohydrin, or by condensation reactions between specific reagents such as benzimidazole with various aldehydes under reflux conditions (X. Bin, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure and molecular geometry of similar compounds are determined using techniques like X-ray diffraction, NMR, and DFT calculations (M. Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a range of chemical reactions. For instance, certain derivatives participate in transfer hydrogenation reactions, showcasing their potential as catalysts in organic synthesis (M. Aydemir et al., 2014). Moreover, the presence of specific substituents can significantly impact their chemical properties, such as cytotoxicity (S. Hehir et al., 2008).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, like solubility and melting points, are influenced by their molecular structure and the nature of substituents. Studies involving the analysis of related compounds can provide insights into their physical characteristics (Demet Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity and stability, are closely linked to their molecular structure. Investigations into related compounds can shed light on these aspects. For example, research into similar benzimidazole-based compounds highlights their reactivity in various chemical environments and their potential applications in medicinal chemistry (H. Zarrinmayeh et al., 1998).
Scientific Research Applications
Catalytic Applications
One study describes the synthesis of ionic liquid-based Ru(II)–phosphinite compounds for use in catalytic transfer hydrogenation, demonstrating efficient catalysts in the transfer hydrogenation of various ketones with conversions up to 99% (Aydemir et al., 2014). This suggests potential catalytic applications for compounds with similar structural features.
Antifungal Activity
Another research focused on synthesizing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high antifungal activity against Candida spp. strains, indicating the potential of similar compounds in developing antifungal agents (Zambrano-Huerta et al., 2019).
Synthetic Methodologies
Research into dimethyl substituted benzimidazoles containing cyclopropane fused onto various alicyclic rings highlights synthetic methodologies for creating structurally diverse libraries of compounds, suggesting areas of development for similar benzimidazole derivatives (Hehir et al., 2008).
Biological Evaluations
Studies on novel triazole derivatives as antifungal agents with evaluations of their activities in vitro emphasize the importance of such compounds in medicinal chemistry and drug development (Tang et al., 2013).
properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-9-15(2)11-18(10-14)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-7-8-16/h3-6,9-11,16-17,24H,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHDDDDKNOAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

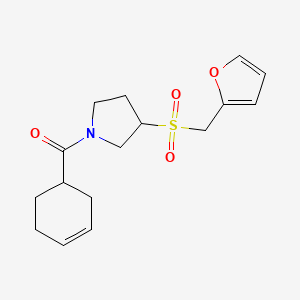
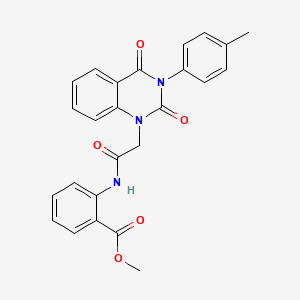
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
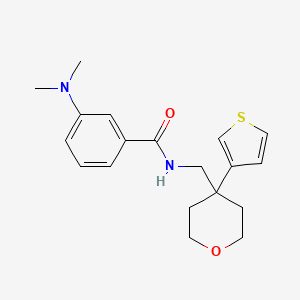
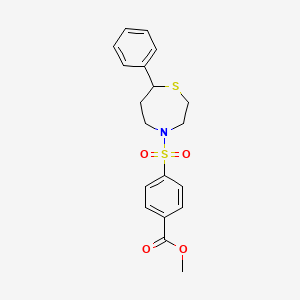
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)


